1H-Indole-2,3-dione, 5,7-dibromo-1-(1-methylethyl)-
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Overview
Description
1H-Indole-2,3-dione, 5,7-dibromo-1-(1-methylethyl)- is a derivative of indole, a significant heterocyclic compound. This compound is known for its unique structure, which includes bromine atoms at the 5 and 7 positions and an isopropyl group at the 1 position. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 1H-Indole-2,3-dione, 5,7-dibromo-1-(1-methylethyl)- typically involves the bromination of indole derivatives. One common method includes the reaction of indoles with N-bromosuccinimide in aqueous t-butyl alcohol . This reaction is known for its efficiency in introducing bromine atoms at specific positions on the indole ring. Industrial production methods may involve similar bromination reactions, optimized for large-scale synthesis.
Chemical Reactions Analysis
1H-Indole-2,3-dione, 5,7-dibromo-1-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of less oxidized derivatives.
Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Indole-2,3-dione, 5,7-dibromo-1-(1-methylethyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-2,3-dione, 5,7-dibromo-1-(1-methylethyl)- involves its interaction with specific molecular targets. The bromine atoms and the isopropyl group play crucial roles in these interactions, affecting the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1H-Indole-2,3-dione, 5,7-dibromo-1-(1-methylethyl)- can be compared with other indole derivatives, such as:
1H-Indole-2,3-dione: Lacks the bromine atoms and the isopropyl group, resulting in different chemical and biological properties.
5,7-Dibromo-1H-indole-2,3-dione: Similar structure but without the isopropyl group, leading to variations in reactivity and applications.
1-Methyl-1H-indole-2,3-dione: Contains a methyl group instead of an isopropyl group, affecting its chemical behavior.
The uniqueness of 1H-Indole-2,3-dione, 5,7-dibromo-1-(1-methylethyl)- lies in its specific substituents, which impart distinct properties and make it suitable for specialized applications.
Properties
CAS No. |
620932-50-5 |
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Molecular Formula |
C11H9Br2NO2 |
Molecular Weight |
347.00 g/mol |
IUPAC Name |
5,7-dibromo-1-propan-2-ylindole-2,3-dione |
InChI |
InChI=1S/C11H9Br2NO2/c1-5(2)14-9-7(10(15)11(14)16)3-6(12)4-8(9)13/h3-5H,1-2H3 |
InChI Key |
VCWLFFKKMBPDJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2Br)Br)C(=O)C1=O |
Origin of Product |
United States |
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